Cas no 1704069-54-4 (N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)

N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- AM87612
- N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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- Inchi: 1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-12-10-14(11-13-15)18(23)22-16-8-6-7-9-17(16)24-5/h6-13H,1-5H3,(H,22,23)
- InChI Key: LAIPKACAYJOFBB-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(C(NC3C=CC=CC=3OC)=O)=CC=2)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 486
- Topological Polar Surface Area: 56.8
N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N122850-500mg |
N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
1704069-54-4 | 500mg |
$ 675.00 | 2022-06-03 | ||
TRC | N122850-250mg |
N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
1704069-54-4 | 250mg |
$ 410.00 | 2022-06-03 |
N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Related Literature
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
Additional information on N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Introduction to N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and Its Significance in Modern Chemical Biology
N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, with the CAS number 1704069-54-4, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure and functional groups, has garnered attention due to its potential applications in drug discovery and molecular imaging. The presence of a benzamide moiety and a tetramethyl-1,3,2-dioxaborolan-2-yl substituent imparts unique chemical properties that make it a valuable tool for synthetic chemists and biologists alike.
The benzamide group is a well-studied moiety in medicinal chemistry, often employed for its ability to enhance binding affinity and metabolic stability in drug molecules. In the context of N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, the 2-methoxyphenyl ring further modulates the electronic properties of the benzamide core, potentially influencing its interactions with biological targets. This structural feature has been explored in recent studies for designing selective inhibitors of enzymes involved in inflammatory pathways.
The tetramethyl-1,3,2-dioxaborolan-2-yl group is particularly noteworthy for its role as a boronate ester functionality. Boronate esters have long been recognized for their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis. The stability and reactivity of this boronate ester make it an attractive component for constructing complex molecular architectures. Recent advances in bioconjugation techniques have leveraged this property to develop novel probes for imaging and diagnostics.
In the realm of drug discovery, N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been investigated as a precursor for generating more sophisticated derivatives. The boronate ester can be readily modified through palladium-catalyzed cross-coupling reactions with aryl halides or other boronic acids. This flexibility allows researchers to append diverse functional groups to the benzamide core, tailoring the compound’s pharmacological profile to target specific biological processes.
Recent studies have highlighted the potential of this compound in modulating protein-protein interactions (PPIs), which are critical mediators of many cellular pathways. The benzamide group can serve as a scaffold for designing molecules that disrupt or stabilize PPIs by binding to key residues on target proteins. For instance, research has demonstrated that analogs of N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can inhibit the activity of kinases involved in cancer progression by interfering with their dimerization or oligomerization states.
The tetramethyl-1,3,2-dioxaborolan-2-yl group also opens up possibilities for bioconjugation strategies that enhance the solubility and bioavailability of drug candidates. By linking this boronate ester to polymers or biomolecules such as peptides or antibodies via click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), researchers can develop targeted therapeutics with improved pharmacokinetic properties. Such conjugates have shown promise in preclinical studies for delivering payloads directly to tumor sites or inflammatory lesions.
Another emerging application of N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan - 2 - yl)benzamide is in the field of photodynamic therapy (PDT). The benzamide moiety can be incorporated into photosensitizer molecules designed to generate reactive oxygen species (ROS) upon irradiation with light. When combined with appropriate delivery systems, these compounds can selectively kill cancer cells while minimizing damage to healthy tissues. Preliminary studies suggest that derivatives of this compound exhibit potent photocytotoxic effects against various tumor cell lines.
The synthesis of N-(2-Methoxyphenyl)-4-(4,4,5,5-tetramethyl - 1,3, 2 - dioxaborolan - 2 - yl)benzamide presents an interesting challenge due to its complex architecture. However, recent advances in synthetic methodologies have made it more accessible than ever before。 For example, palladium-catalyzed cross-coupling reactions between halogenated precursors and boronic acids allow for efficient construction of the benzene ring system。 Additionally, protecting group strategies can be employed to safeguard sensitive functionalities during synthetic transformations。
Future directions in the study of this compound may include exploring its role as a scaffold for developing next-generation antiviral agents。 The ability to modify both the benzamide and boronate ester moieties provides ample opportunity for generating derivatives with enhanced antiviral activity against RNA viruses such as influenza or SARS-CoV- 19 。 Furthermore, computational modeling techniques could be used to predict new binding modes or optimize lead compounds derived from this structure。
In conclusion,N-( 2 - Methoxyphenyl ) - 4 - ( 4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborol an - 2 - yl ) ben z am ide ( CAS no .1704069 -54 -4) represents a multifaceted molecule with significant potential across multiple disciplines within chemical biology 。 Its unique structural features , coupled with recent advances in synthetic and biotechnological methodologies , position it as a valuable asset for ongoing research efforts aimed at developing innovative therapeutics and diagnostic tools。
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